molecular formula C19H14ClNO2 B5333748 [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate

Cat. No.: B5333748
M. Wt: 323.8 g/mol
InChI Key: ZMGROJOLYSYQTK-ZRDIBKRKSA-N
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Description

[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is an organic compound that features a complex structure with a quinoline moiety and a chloro-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the chloro-substituted phenyl group through a series of coupling reactions. The final step involves the acetylation of the hydroxyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to the quinoline moiety, which exhibits strong fluorescence properties. It is also investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific interactions with other materials.

Mechanism of Action

The mechanism of action of [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate involves its interaction with molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the chloro-substituted phenyl ring can form covalent bonds with nucleophilic sites on proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Similar in having chloro-substituted phenyl rings but lacks the quinoline moiety.

    Organochlorine Compounds: Share the presence of chlorine atoms but differ significantly in structure and properties.

Uniqueness

What sets [2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate apart is its combination of a quinoline moiety with a chloro-substituted phenyl ring, providing unique chemical and biological properties. This dual functionality allows for diverse applications in various fields, making it a compound of significant interest.

Properties

IUPAC Name

[2-chloro-3-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c1-13(22)23-18-8-4-6-15(19(18)20)10-12-16-11-9-14-5-2-3-7-17(14)21-16/h2-12H,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGROJOLYSYQTK-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1Cl)C=CC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC(=C1Cl)/C=C/C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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